2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)-

Description

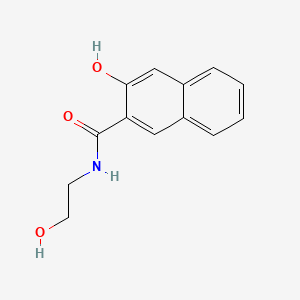

Chemical Structure and Properties 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide (CAS: 6535-46-2 ; also listed under CAS: 92-80-8 ) is a naphthalene derivative featuring a hydroxyl group at position 3 of the naphthalene ring and a 2-hydroxyethyl substituent on the carboxamide nitrogen. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol . The compound’s structure enables hydrogen bonding via its hydroxyl and amide groups, influencing its solubility and reactivity. Synonyms include 3-Hydroxy-N-(β-hydroxyethyl)-2-naphthamide and 2-Hydroxy-3-[(2-hydroxyethyl)aminocarbonyl]naphthalene .

Properties

IUPAC Name |

3-hydroxy-N-(2-hydroxyethyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-6-5-14-13(17)11-7-9-3-1-2-4-10(9)8-12(11)16/h1-4,7-8,15-16H,5-6H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHNSPUVKZPCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059068 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-80-8 | |

| Record name | 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthoamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000737376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N-(2-hydroxyethyl)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-N-(2-HYDROXYETHYL)-2-NAPHTHOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R909LHN7LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

- Chemical Formula : C₁₁H₁₃N₃O₃

- Molecular Weight : 219.24 g/mol

- CAS Number : 92-80-8

This compound features a naphthalene ring system with a carboxamide and hydroxyethyl substituent, which contributes to its unique biological properties.

The biological activity of 2-naphthalenecarboxamide derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.

- Antioxidant Activity : Research indicates that 2-naphthalenecarboxamide derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Compounds in this class have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Some studies suggest that this compound possesses antimicrobial activity against various pathogens.

Case Studies

- Study on Antioxidant Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of several naphthalenecarboxamide derivatives. The results indicated that the compound significantly scavenged free radicals and reduced lipid peroxidation in vitro .

- Anti-inflammatory Research :

- Antimicrobial Activity :

- A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth at concentrations as low as 50 µg/mL .

Comparative Biological Activity of Naphthalenecarboxamide Derivatives

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl) | High | Moderate | Effective |

| 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy | Moderate | High | Ineffective |

| 2-Naphthalenecarboxamide, N-(4-methylphenyl)-3-hydroxy | Low | High | Moderate |

Mechanistic Insights

The compound's mechanism involves:

- Hydrogen Bonding : Hydroxyl groups facilitate hydrogen bonding with target proteins.

- Hydrophobic Interactions : The naphthalene ring enhances hydrophobic interactions, promoting binding stability.

Pharmacological Potential

Research indicates that derivatives of 2-naphthalenecarboxamide show promise as:

- Anti-cancer agents : Preliminary studies suggest inhibition of cancer cell proliferation.

- Neuroprotective agents : Potential applications in neurodegenerative diseases due to antioxidant properties.

Safety Profile

Toxicological assessments reveal that while the compound exhibits beneficial biological activities, further studies are necessary to fully understand its safety profile and potential side effects in vivo.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with structurally related naphthalenecarboxamides, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Molecular Differences

Impact of Substituents on Properties

Solubility: The sodium salt derivative (CAS 68556-00-3) exhibits enhanced aqueous solubility compared to the neutral analogs due to ionic dissociation . The 2-hydroxyethyl group in the target compound improves polarity, making it more soluble in ethanol or DMSO than analogs with hydrophobic substituents (e.g., methyl or methoxy groups) .

Electronic Effects :

- Quantum chemical studies on 3-hydroxy-N-phenyl-2-naphthalenecarboxamide derivatives reveal that electron-withdrawing groups (e.g., nitro) on the phenyl ring stabilize intramolecular hydrogen bonds, altering reactivity .

Preparation Methods

Gas-Solid Phase Carboxylation Method

- Process: 2-naphthol is reacted with sodium hydroxide to form sodium naphtholate, which is then carboxylated under pressurized carbon dioxide at elevated temperatures (above 200 °C) and pressure (~0.6 MPa).

- Post-treatment: The reaction mixture undergoes neutralization, filtration, activated carbon decolorization, and acidification with mineral acids (sulfuric or hydrochloric acid) to isolate 3-hydroxy-2-naphthoic acid.

- Purity and Yield: This method achieves a high purity of approximately 99% with improved yield and reduced energy consumption compared to older methods.

- Key Parameters:

| Step | Conditions |

|---|---|

| Salification | 120 °C, 1:1 molar ratio (2-naphthol:NaOH) |

| Carboxylation | >200 °C, 0.6 MPa CO₂ pressure |

| Filtrate heating | 50–80 °C |

| Decolorization stirring | 4–8 hours |

| Cooling | 25–28 °C |

This method is recognized for producing high-purity 3-hydroxy-2-naphthoic acid suitable for further synthesis steps.

Preparation of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)-

The target compound is synthesized by amidation of 3-hydroxy-2-naphthoic acid with 2-aminoethanol (ethanolamine) or related hydroxyethyl derivatives.

Amidation Reaction

- General Reaction: The carboxylic acid group of 3-hydroxy-2-naphthoic acid is converted to an amide by reaction with 2-aminoethanol.

- Activation: Typically, the acid is activated by converting it to an acid chloride or using coupling agents to facilitate amide bond formation.

- Reaction Conditions: Mild heating under reflux in appropriate solvents (e.g., dichloromethane, toluene) with catalysts or dehydrating agents to drive the reaction to completion.

- Purification: The crude product is purified by recrystallization or chromatography to achieve high purity.

Alternative Esterification and Subsequent Amidation

- Patent Insight: A related synthesis involves esterification of 3-hydroxy-2-naphthoic acid with hydroxyl-terminated linear alkane diols under dehydrating conditions (using trifluoromethanesulfonic acid, p-toluenesulfonic acid, or concentrated sulfuric acid) at 80–180 °C for 1–8 hours.

- Process: The reaction mixture is refluxed with a water-separating solvent (toluene, chlorobenzene, or dichlorobenzene) to remove water and drive ester formation.

- Workup: After solvent removal, the product is washed with hot sodium bicarbonate solution, water, dried, and recrystallized.

- Yield and Purity: Yields range from 60% to 90%, with purity exceeding 98%.

- Molar Ratios: 3-hydroxy-2-naphthoic acid to hydroxyl-terminated diol is approximately 2:0.8–1.2.

This esterification approach may be adapted or serve as a precursor step for amidation to obtain hydroxyethyl amide derivatives.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The carboxylation step to produce 3-hydroxy-2-naphthoic acid is critical for achieving high purity and yield, which directly impacts the quality of the final amide product.

- The use of dehydrating agents such as trifluoromethanesulfonic acid or p-toluenesulfonic acid enhances esterification efficiency and stability of intermediates.

- Reaction temperature and time are optimized to balance conversion and minimize side reactions.

- Purification steps involving recrystallization and washing are essential to achieve pharmaceutical or industrial-grade purity.

- The amidation step requires careful control of reaction conditions to avoid hydrolysis and ensure selective amide bond formation.

Q & A

Q. What synthetic methodologies are commonly employed for 3-hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide?

The synthesis typically involves coupling reactions between naphthalene derivatives and hydroxyethylamine. For example, analogous compounds are synthesized via nucleophilic substitution using propargyl bromide in DMF with K₂CO₃ as a base, monitored by TLC for reaction completion . Post-reaction workup includes solvent extraction (e.g., ethyl acetate) and evaporation. Yield optimization may require adjusting reaction time, temperature, or stoichiometry.

Q. How can the purity of this compound be validated in academic settings?

Purity is assessed using HPLC with a C18 or mixed-mode column (e.g., Newcrom R1). Mobile phases often combine acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). UV detection at λ ≈ 254 nm is standard due to the naphthalene moiety’s aromaticity . TLC (silica gel, ethyl acetate/hexane) and NMR (¹H/¹³C) are complementary for functional group verification .

Q. What safety protocols are critical during handling?

GHS classifications include acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (Category 3, H335). Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood with local exhaust ventilation to minimize aerosol exposure .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement and ORTEP-3 for visualization is ideal. The hydroxyethyl and hydroxyl groups may form intermolecular hydrogen bonds, influencing crystal packing. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Twinning or disorder in the naphthalene ring requires iterative refinement cycles .

Q. What mechanistic insights explain contradictory toxicity data across studies?

Discrepancies in toxicity profiles (e.g., hepatic vs. renal effects) may stem from variations in exposure routes (oral vs. inhalation) or metabolic pathways. In vitro assays (e.g., CYP450 enzyme inhibition) and in vivo models (rodent bioassays) should control for species-specific metabolism. Dose-response studies with LC-MS/MS quantification of metabolites can clarify bioactivation pathways .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to receptors like aryl hydrocarbon receptor (AhR) or cytochrome P450. The hydroxyethyl group’s polarity may influence solubility and membrane permeability, assessed via LogP predictions (e.g., SwissADME). QSAR models can correlate structural features with observed bioactivity .

Methodological Considerations

Q. Addressing Low Crystallization Success Rates

Q. Resolving HPLC Peak Tailing

- Adjustments : Optimize mobile phase pH (2.5–3.5 with H₃PO₄) or switch to a column with lower silanol activity (e.g., Newcrom BH).

- Advanced : Employ UPLC with 1.7-µm particles for higher resolution and shorter run times .

Data Contradiction Analysis

Q. Conflicting Solubility Reports

Q. Discrepancies in Biological Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.